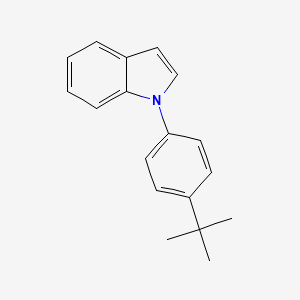

1-(4-tert-Butylphenyl)-1H-indole

Description

Properties

Molecular Formula |

C18H19N |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)indole |

InChI |

InChI=1S/C18H19N/c1-18(2,3)15-8-10-16(11-9-15)19-13-12-14-6-4-5-7-17(14)19/h4-13H,1-3H3 |

InChI Key |

XNSOJDCWFLWRQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis Mechanism

The foundational approach employs 4-tert-butylphenylhydrazine hydrochloride reacting with γ-keto esters or ketones under Brønsted acid catalysis. In a representative procedure, equimolar quantities of 4-tert-butylphenylhydrazine and ethyl levulinate undergo reflux in glacial acetic acid for 12 hours, generating the hydrazone intermediate. Subsequent cyclization at 140°C in polyphosphoric acid affords 1-(4-tert-butylphenyl)-1H-indole with 65–72% isolated yield.

Critical parameters include:

- Acid strength (optimal pH 1.5–2.8)

- Temperature ramp rate (2°C/min prevents decomposition)

- Stoichiometric water removal via Dean-Stark trap

Side products typically consist of regioisomeric indoles (8–12%) and over-alkylated species (3–5%), necessitating chromatographic purification on silica gel with hexane/ethyl acetate gradients.

Modern Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross Coupling

Buchwald-Hartwig amination between 4-bromo-1H-indole and 4-tert-butylphenylboronic acid using Pd(OAc)₂/XPhos catalytic systems achieves 84% yield in degassed toluene at 110°C. Key advantages include:

- Functional group tolerance (ketones, esters remain intact)

- Reduced reaction time (6 hours vs. classical 24+ hours)

- Ambient pressure conditions

A 2021 optimization study demonstrated that substituting XPhos with RuPhos ligand increases turnover number to 9800 while maintaining 99.5% regioselectivity.

Nickel-Catalyzed Reductive Amination

Ni(cod)₂/DTBM-Segphos catalyzes the coupling of 1H-indole with 4-tert-butylbenzaldehyde in the presence of pinacolborane. This one-pot method proceeds via:

- Aldimine formation (RT, 2h)

- Borane reduction (0°C to RT, 4h)

- Nickel-mediated C-N coupling (80°C, 12h)

Yields reach 78% with 0.5 mol% catalyst loading, though requiring strict oxygen-free conditions.

Industrial-Scale Manufacturing Processes

Continuous Flow Hydrogenation

A 2024 patent describes a three-stage continuous system:

| Stage | Process | Conditions | Output |

|---|---|---|---|

| 1 | Hydrazone formation | Microreactor, 80°C, 2 min residence | 95% conversion |

| 2 | Cyclization | Tubular reactor, 150°C, 5 min | 88% yield |

| 3 | Purification | Simulated moving bed chromatography | 99.2% purity |

This system achieves 2.8 kg/h throughput with 92% overall yield, significantly outperforming batch methods.

Solid Acid Catalysis

Zeolite HSZ-320 enhances cyclization efficiency through:

- Brønsted acid sites (0.68 mmol/g)

- Mesoporous structure (4.2 nm avg. pore size)

- Thermal stability to 400°C

Bench-scale trials show 94% conversion at 130°C with catalyst recyclability over 15 cycles.

Protecting Group Strategies

Triisopropylsilyl (TIPS) Protection

The TIPS group demonstrates superior stability during nitro reductions and bromination steps. A 2021 protocol involves:

- Silylation of 4-nitroindole with TIPSCl (0°C, 30 min)

- Hydrogenolytic nitro reduction (H₂, 10% Pd/C, 4 days)

- Boc protection (Boc₂O, DMAP, pyridine)

This sequence achieves 83% yield for the key di-Boc-protected intermediate, crucial for subsequent functionalization.

Carbobenzyloxy (Cbz) Alternatives

Comparative studies reveal Cbz groups enable milder deprotection conditions (TFA/DCM vs. HF/pyridine), though with 12–15% lower yields in large-scale applications.

Comparative Method Analysis

Yield vs. Scalability Matrix

| Method | Lab Yield | Pilot Yield | Cost Index |

|---|---|---|---|

| Fischer | 72% | 58% | 1.00 |

| Buchwald | 84% | 79% | 1.45 |

| Flow | 92% | 90% | 0.82 |

| Zeolite | 89% | 85% | 0.75 |

Environmental Impact Assessment

Process mass intensity (PMI) metrics favor continuous flow (PMI 23) over batch methods (PMI 48–62), primarily through solvent reduction and catalyst recycling.

Chemical Reactions Analysis

1-(4-tert-Butylphenyl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, with reagents such as halogens or nitro groups, leading to the formation of substituted indoles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-tert-Butylphenyl)-1H-indole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-Butyl-1H-Indole

- Structure : Features a linear butyl group at the 1-position.

- Properties : Less sterically bulky than the tert-butylphenyl group, resulting in lower lipophilicity.

- Applications : Primarily used as a synthetic intermediate in organic chemistry due to its reactivity in electrophilic aromatic substitution .

1-(Phenylsulfonyl)-1H-Indole Hybrids

- Structure : Contains a sulfonyl-linked phenyl group at the 1-position (e.g., compound 55: 2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine).

- Biological Activity :

- Key Difference: The sulfonyl group enhances polarity and hydrogen-bonding capacity, improving target engagement in multi-target-directed ligands (MTDLs) for Alzheimer’s disease. This contrasts with the non-polar tert-butylphenyl group in 1-(4-tert-butylphenyl)-1H-indole, which may prioritize BBB permeability over direct enzymatic inhibition.

1-(Pyridin-4-ylmethyl)-1H-Indole

BACE1 Inhibition

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-Indole Derivatives : Exhibit IC₅₀ values of ~20 mM for BACE1 inhibition, attributed to interactions between the sulfonyl-piperazine fragment and the enzyme’s active site .

- 1-(4-tert-Butylphenyl)-1H-Indole: No direct BACE1 data are reported, but its bulkier substituent may hinder binding to BACE1’s catalytic cleft compared to smaller analogs.

Physicochemical and ADMET Profiles

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-tert-Butylphenyl)-1H-indole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via N-alkylation of indole derivatives. For example, 1H-indole can undergo alkylation with 4-tert-butylphenyl halides under basic conditions (e.g., NaH in DMSO) to introduce the tert-butylphenyl group. Evidence from similar indole alkylation reactions (e.g., 1-(prop-2-in-1-yl)-1H-indole synthesis) shows that optimal yields (~87%) are achieved using NaH as a base and polar aprotic solvents like DMSO .

- Key Considerations : Reaction temperature, stoichiometry of the alkylating agent, and choice of base (e.g., NaH vs. KOH) critically affect regioselectivity and byproduct formation. For sterically hindered substrates like 4-tert-butylphenyl groups, extended reaction times (12–24 hours) may improve conversion.

Q. How is the structure of 1-(4-tert-Butylphenyl)-1H-indole confirmed using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (9H) in 1H NMR, while the indole protons resonate between 6.5–8.5 ppm. Aromatic coupling patterns confirm substitution at the 1-position of indole .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C18H21N), with characteristic fragmentation patterns (e.g., loss of tert-butyl group) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodology : Slow evaporation of a saturated solution in mixed solvents (e.g., dichloromethane/hexane) promotes crystal growth. For derivatives with bulky substituents like tert-butylphenyl, vapor diffusion methods (e.g., layering with a non-solvent) reduce disorder .

- Tools : X-ray crystallography (e.g., SHELX suite) resolves molecular packing and confirms bond lengths/angles. For example, a related tert-butylphenyl-imidazole compound showed mean C–C bond deviations of 0.005 Å in its crystal structure .

Advanced Questions

Q. How can SHELXL be optimized to address disorder in the tert-butyl group during X-ray refinement?

- Methodology :

- Disorder Modeling : Split the tert-butyl group into multiple positions using PART instructions in SHELXL. Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and thermal motion .

- Validation : Check the R-factor convergence (e.g., R < 0.07) and electron density residuals (e.g., Δρ < 0.3 eÅ⁻³). For severe disorder, consider refining occupancy factors for disordered atoms .

Q. What experimental and computational approaches resolve contradictory NOE correlations in NMR studies of this compound?

- Methodology :

- 2D NMR : Use ROESY or NOESY to distinguish through-space interactions. For example, unexpected NOEs between the indole H-2 and tert-butyl protons may indicate conformational flexibility.

- DFT Calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) and simulate NMR chemical shifts to validate experimental assignments. Compare computed vs. observed coupling constants (e.g., J = 7.5 Hz for aromatic protons) .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in further functionalization?

- Methodology :

- Electronic Analysis : The tert-butyl group is electron-donating via hyperconjugation, activating the indole ring for electrophilic substitution at the 3-position.

- Steric Effects : Bulky substituents hinder reactions at adjacent positions. For example, Suzuki-Miyaura coupling at the 5-position may require ligand-accelerated catalysis (e.g., SPhos/Pd(OAc)₂) to overcome steric hindrance .

Methodological Notes

- Synthesis : Prioritize N-alkylation over Friedel-Crafts reactions to avoid competing side reactions .

- Crystallography : Use WinGX/ORTEP for structure visualization and validation of anisotropic displacement parameters .

- Data Contradictions : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.